REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N+:14]([O-:16])=[O:15])=[C:7]([O:12][CH3:13])[CH:6]=[CH:5]2
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
by stirring vigorously at 70° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
This solution was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 50° C. for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The yellow solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CC(=C(C2=CC1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |